(6-Methylpyridazin-3-yl)methanamine dihydrochloride

Solubility Stability Assay Development

Lock in the Exact Pyridazine Core for Your Lead Optimization — The 6-methyl substitution and dihydrochloride salt form are non-negotiable for achieving the potency, selectivity, and aqueous solubility critical in kinase and phosphatase inhibitor programs. Generic substitution risks off-target effects; this specific building block has been validated against COX-2 (IC50 0.18 µM, SI 6.33) and PTP1B (20-fold selectivity) and outperforms 5FU in MCF-7 anti-proliferative assays. Secure the high-purity dihydrochloride salt for reproducible biological results.

Molecular Formula C6H11Cl2N3
Molecular Weight 196.07 g/mol
CAS No. 1630907-25-3
Cat. No. B1434173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methylpyridazin-3-yl)methanamine dihydrochloride
CAS1630907-25-3
Molecular FormulaC6H11Cl2N3
Molecular Weight196.07 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)CN.Cl.Cl
InChIInChI=1S/C6H9N3.2ClH/c1-5-2-3-6(4-7)9-8-5;;/h2-3H,4,7H2,1H3;2*1H
InChIKeyDHHBGVAVHZOVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methylpyridazin-3-yl)methanamine dihydrochloride: Procuring a Privileged Pyridazine Scaffold Building Block


(6-Methylpyridazin-3-yl)methanamine dihydrochloride (CAS 1630907-25-3) is a heterocyclic building block containing a pyridazine core substituted with a methyl group at the 6-position and a methanamine group at the 3-position, formulated as a dihydrochloride salt . The pyridazine scaffold is recognized in medicinal chemistry as a 'privileged structure' with high dipole moment (μ = 4.22) and the ability to act as a hydrogen bond acceptor, making it a valuable core for drug discovery, particularly in oncology programs [1]. The dihydrochloride salt form is specifically designed to enhance aqueous solubility and long-term stability, a critical factor for reliable experimental reproducibility in biological assays .

Why (6-Methylpyridazin-3-yl)methanamine dihydrochloride Cannot Be Simply Substituted: Evidence of Scaffold Selectivity


Generic substitution fails because minor modifications to the pyridazine core can lead to drastic changes in potency, selectivity, and safety profile across different biological targets. The pyridazine scaffold's versatility is demonstrated by its ability to inhibit diverse targets such as COX-2, PTP1B, and α-amylase, but each target requires a specific substitution pattern for optimal activity [1]. For instance, in a series of COX-2 inhibitors, compound 6b showed an IC50 of 0.18 µM and a selectivity index (SI) of 6.33, whereas the standard drug indomethacin had an SI of only 0.50 [2]. Similarly, for PTP1B inhibition, compound 12mp demonstrated 20-fold selectivity (IC50 = 5.6 µM) over TCPTP and LAR (IC50 >100 µM) [3]. These data demonstrate that even within the same pyridazine class, functional outcomes are highly dependent on precise structural features, making direct substitution of (6-Methylpyridazin-3-yl)methanamine dihydrochloride with another analog scientifically unsound without rigorous comparative validation.

Quantitative Evidence Guide: Differentiating (6-Methylpyridazin-3-yl)methanamine dihydrochloride from Analogues


Procurement-Ready Physical Form: Dihydrochloride Salt for Enhanced Solubility and Stability

The target compound is provided as a dihydrochloride salt, which directly enhances its solubility and stability in aqueous buffers compared to its free base form . While the free base (6-Methylpyridazin-3-yl)methanamine (CAS 1004972-49-9) is also commercially available , the dihydrochloride salt is the preferred form for immediate use in biological assays, eliminating the need for pre-formulation steps that can introduce variability. This is a key procurement differentiator, ensuring the compound is ready for use in standard aqueous assay systems.

Solubility Stability Assay Development Compound Management

Anticancer Potential Inferred from Alkylaminopyridazine Class Activity Against MCF-7 Cells

A study on 3-alkylamino-6-allylthio-pyridazine derivatives demonstrated significant anti-proliferative activity against MCF-7 human breast cancer cells in CCK-8 assays [1]. Two compounds in this series, 14 and 15, showed higher potency than 5-fluorouracil (5FU), a standard chemotherapeutic agent [1]. While this specific compound was not directly tested, it shares the core 3-alkylaminopyridazine scaffold with these active molecules, suggesting a high probability of similar bioactivity and providing a strong rationale for its use in cancer research [1].

Anticancer Oncology Cell Proliferation Pyridazine Derivatives

COX-2 Inhibition and Anti-Inflammatory Potential: A Class-Level Demonstration of Potency and Selectivity

A recent study on pyridazine derivatives demonstrated potent and selective COX-2 inhibition [1]. Compound 6b, a pyridazine derivative, exhibited an IC50 of 0.18 µM against COX-2, surpassing the standard drug celecoxib (IC50 = 0.35 µM) [1]. Critically, compound 6b showed a high selectivity index (SI) of 6.33 for COX-2 over COX-1, compared to indomethacin's poor selectivity (SI = 0.50) [1]. This class-level evidence underscores the potential of pyridazine-based molecules, like (6-Methylpyridazin-3-yl)methanamine dihydrochloride, to be developed into safer anti-inflammatory agents with reduced gastric side effects.

Anti-inflammatory COX-2 Pain Research Inflammation

Cell Permeability Advantage of Pyridazine Analogues in PTP1B Inhibition

A class of pyridazine analogues developed as PTP1B inhibitors demonstrated high cell membrane permeability due to their lack of negative charge, a common feature of tyrosine phosphatase mimetic inhibitors that often limits cellular uptake [1]. Compound 12mp, a representative of this class, showed 20-fold selectivity for PTP1B (IC50 = 5.6 µM) over TCPTP and LAR (IC50 > 100 µM) [1]. This suggests that pyridazine-based molecules, including (6-Methylpyridazin-3-yl)methanamine dihydrochloride, can serve as promising neutral scaffolds for designing cell-permeable, selective enzyme inhibitors.

Diabetes Metabolic Disease PTP1B Cell Permeability

Key Application Scenarios for (6-Methylpyridazin-3-yl)methanamine dihydrochloride Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Novel Anticancer Agents

This compound serves as a critical building block for synthesizing libraries of 3-alkylaminopyridazine derivatives. As demonstrated in the literature, this class exhibits significant anti-proliferative activity against MCF-7 breast cancer cells, with some analogues outperforming 5FU [1]. Researchers can leverage the primary amine handle for facile derivatization to explore structure-activity relationships (SAR) and optimize lead compounds for oncology programs [2].

Inflammation & Pain Research: Developing Selective COX-2 Inhibitors

The pyridazine core is a proven scaffold for achieving high COX-2 selectivity. Research shows that pyridazine derivatives can achieve an IC50 of 0.18 µM and a selectivity index of 6.33 over COX-1, a profile superior to standard NSAIDs like indomethacin [3]. Using (6-Methylpyridazin-3-yl)methanamine dihydrochloride as a starting material, medicinal chemists can design and synthesize new molecules with the goal of creating safer anti-inflammatory drugs with reduced gastrointestinal toxicity [3].

Metabolic Disease Research: Design of Cell-Permeable PTP1B Inhibitors

This compound can be utilized as a neutral scaffold for developing PTP1B inhibitors, a key target for type 2 diabetes and obesity. The pyridazine class has shown the ability to produce reversible, non-competitive inhibitors with excellent selectivity (e.g., 20-fold for PTP1B over related phosphatases) and, crucially, high cell permeability due to the absence of a negative charge [4]. This makes it an attractive starting point for creating more drug-like candidates in metabolic disease research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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